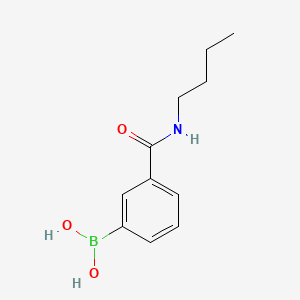
3-(丁基氨基羰基)苯基硼酸
描述
3-(Butylaminocarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a white solid with a melting point of 216-224°C and a density of approximately 1.14 g/cm³ . This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
科学研究应用
3-(Butylaminocarbonyl)phenylboronic acid has several applications in scientific research:
作用机制
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura (sm) cross-coupling reactions . In these reactions, boronic acids undergo transmetalation, a process where they transfer their organic groups to a transition metal, such as palladium . This reaction is widely used for carbon-carbon bond formation .
Biochemical Pathways
The compound’s involvement in sm cross-coupling reactions suggests it may influence pathways involving carbon-carbon bond formation .
Pharmacokinetics
The compound’s properties, such as its molecular weight (22106 g/mol) and predicted pKa (787) suggest it may have favorable absorption and distribution characteristics .
Result of Action
Its role in sm cross-coupling reactions suggests it may facilitate the synthesis of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Butylaminocarbonyl)phenylboronic acid. For instance, the compound is recommended to be stored in a sealed, dry environment at 2-8°C to maintain its stability . Furthermore, the efficiency of SM cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst .
生化分析
Biochemical Properties
3-(Butylaminocarbonyl)phenylboronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its interaction with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. This interaction is reversible, allowing for the study of enzyme kinetics and inhibition mechanisms. Additionally, 3-(Butylaminocarbonyl)phenylboronic acid can interact with glycoproteins and other carbohydrate-containing biomolecules, forming stable complexes that can be used to study carbohydrate recognition and binding .
Cellular Effects
The effects of 3-(Butylaminocarbonyl)phenylboronic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways and can result in changes in gene expression. Furthermore, 3-(Butylaminocarbonyl)phenylboronic acid can impact cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered metabolite levels and flux .
Molecular Mechanism
At the molecular level, 3-(Butylaminocarbonyl)phenylboronic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming reversible covalent bonds with serine or threonine residues. This binding inhibits enzyme activity by blocking substrate access to the active site. Additionally, 3-(Butylaminocarbonyl)phenylboronic acid can act as a competitive inhibitor, competing with natural substrates for binding to the enzyme. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Butylaminocarbonyl)phenylboronic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of moisture or high temperatures. Long-term studies have shown that 3-(Butylaminocarbonyl)phenylboronic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression. These effects are often reversible upon removal of the compound, but some cellular changes may persist .
Dosage Effects in Animal Models
The effects of 3-(Butylaminocarbonyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, 3-(Butylaminocarbonyl)phenylboronic acid can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects, but exceeding this threshold can lead to toxicity .
Metabolic Pathways
3-(Butylaminocarbonyl)phenylboronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in carbohydrate metabolism, leading to altered levels of metabolites such as glucose and fructose. Additionally, 3-(Butylaminocarbonyl)phenylboronic acid can affect the flux of metabolic pathways by modulating the activity of key regulatory enzymes. These interactions can have downstream effects on overall cellular metabolism and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 3-(Butylaminocarbonyl)phenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters.
Industrial Production Methods
Industrial production methods for 3-(Butylaminocarbonyl)phenylboronic acid are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the product.
化学反应分析
Types of Reactions
3-(Butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Amide derivatives.
相似化合物的比较
Similar Compounds
- 3-(Cyclohexylaminocarbonyl)phenylboronic acid
- 3-(Piperidin-1-ylcarbonyl)phenylboronic acid
- 3-(Cyclopentylaminocarbonyl)phenylboronic acid
- 4-Chloro-3-(butylaminocarbonyl)phenylboronic acid
Uniqueness
3-(Butylaminocarbonyl)phenylboronic acid is unique due to its specific structure, which allows for selective interactions in Suzuki-Miyaura coupling reactions. Its butylaminocarbonyl group provides distinct steric and electronic properties compared to other similar compounds, making it particularly useful in certain synthetic applications.
属性
IUPAC Name |
[3-(butylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-2-3-7-13-11(14)9-5-4-6-10(8-9)12(15)16/h4-6,8,15-16H,2-3,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTGJEHDHSYNMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395133 | |
| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
397843-70-8 | |
| Record name | B-[3-[(Butylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=397843-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(Butylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Butylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
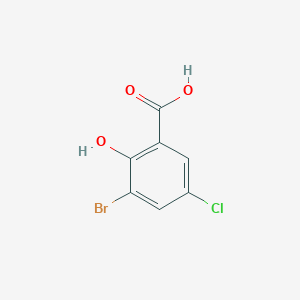
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)
![[(4-Tert-butylphenyl)sulfonyl]acetonitrile](/img/structure/B1273944.png)
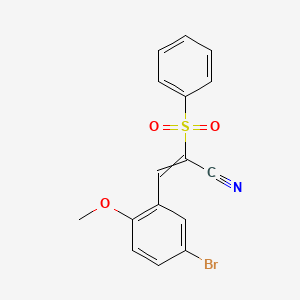
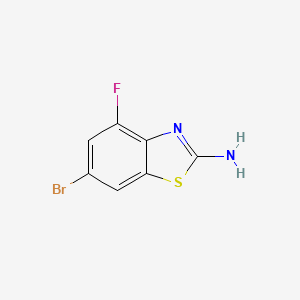

![2-Amino-5-propyl[1,2,4]triazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1273955.png)

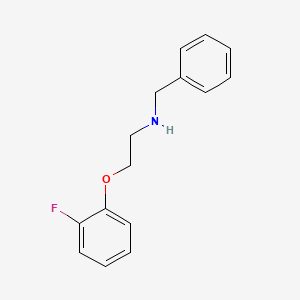
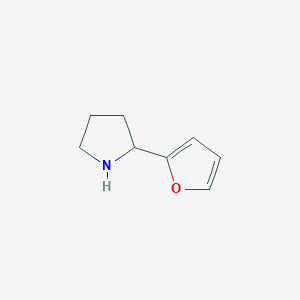
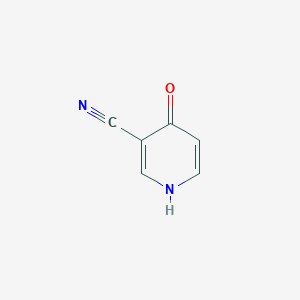
![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
